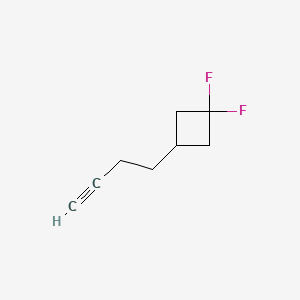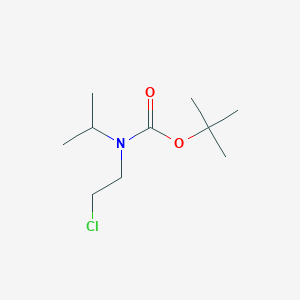
tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound, in particular, may have unique properties and applications due to its specific molecular structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-chloroethyl isocyanate under controlled conditions. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chloroethyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carbonyl compounds, while substitution may yield various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. It could be used in experiments to understand its interactions with enzymes, proteins, and other biomolecules.
Medicine
In medicine, carbamates are often explored for their potential therapeutic properties. This compound may be investigated for its potential use as a drug or a drug precursor.
Industry
In the industrial sector, this compound may be used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor function.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(2-chloroethyl)carbamate
- tert-butyl N-(propan-2-yl)carbamate
- N-(2-chloroethyl)-N-(propan-2-yl)carbamate
Comparison
Compared to similar compounds, tert-butyl N-(2-chloroethyl)-N-(propan-2-yl)carbamate may exhibit unique properties due to the presence of both the tert-butyl and 2-chloroethyl groups
Propiedades
Fórmula molecular |
C10H20ClNO2 |
|---|---|
Peso molecular |
221.72 g/mol |
Nombre IUPAC |
tert-butyl N-(2-chloroethyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C10H20ClNO2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7H2,1-5H3 |
Clave InChI |
JFZAXEITUKTXOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCCl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


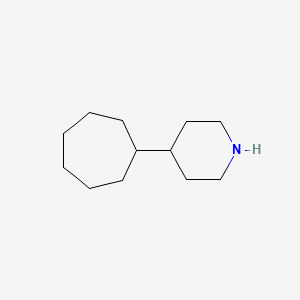
![Methyl[(1-methylcyclopentyl)methyl]aminehydrochloride](/img/structure/B13581744.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)

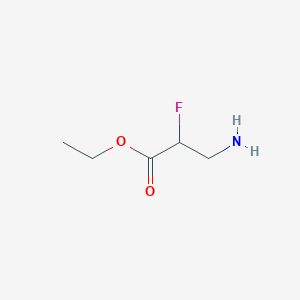

![2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
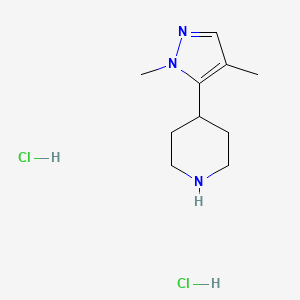
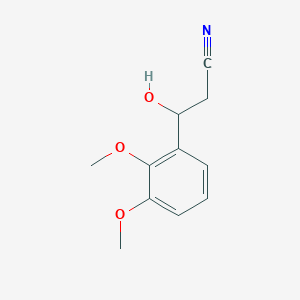
![tert-butyl2-[(3-cyanocyclobutyl)amino]acetate,Mixtureofdiastereomers](/img/structure/B13581815.png)
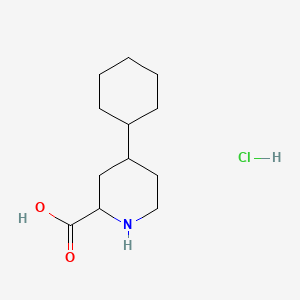

![2,7-Diazaspiro[4.4]nonane-1,3-dione](/img/structure/B13581829.png)
